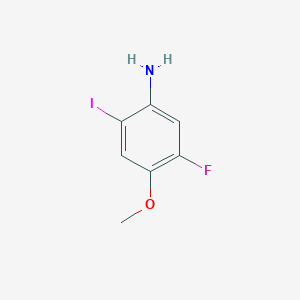
4-Bromo-3-(4-fluoro-3-methylphenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-(4-fluoro-3-methylphenyl)-1H-pyrazole is a heterocyclic compound that contains both bromine and fluorine substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(4-fluoro-3-methylphenyl)-1H-pyrazole typically involves the reaction of 4-fluoro-3-methylphenylhydrazine with 4-bromo-3-oxobutanoic acid under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Bromo-3-(4-fluoro-3-methylphenyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding pyrazole N-oxides.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrazoles with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include pyrazole N-oxides.
Reduction Reactions: Products include amine derivatives of the pyrazole compound.
科学的研究の応用
4-Bromo-3-(4-fluoro-3-methylphenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Materials Science: The compound is used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
作用機序
The mechanism of action of 4-Bromo-3-(4-fluoro-3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
類似化合物との比較
Similar Compounds
4-Fluorophenylboronic Acid: Similar in structure due to the presence of a fluorine atom on the phenyl ring.
3-Fluoro-4-methoxyphenylboronic Acid: Contains both fluorine and methoxy substituents on the phenyl ring.
4-Bromo-2,3-difluorophenylboronic Acid: Contains bromine and multiple fluorine atoms on the phenyl ring.
Uniqueness
4-Bromo-3-(4-fluoro-3-methylphenyl)-1H-pyrazole is unique due to the combination of bromine and fluorine substituents on the pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enhances the compound’s reactivity in various chemical reactions.
特性
分子式 |
C10H8BrFN2 |
|---|---|
分子量 |
255.09 g/mol |
IUPAC名 |
4-bromo-5-(4-fluoro-3-methylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C10H8BrFN2/c1-6-4-7(2-3-9(6)12)10-8(11)5-13-14-10/h2-5H,1H3,(H,13,14) |
InChIキー |
KXBHGSSMUZYWGA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=C(C=NN2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



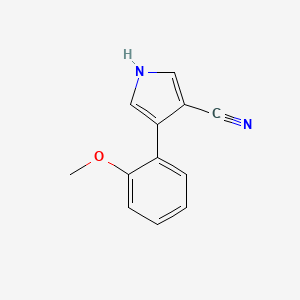
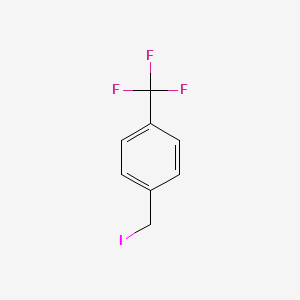
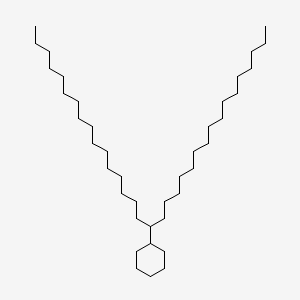
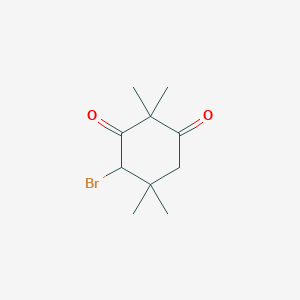
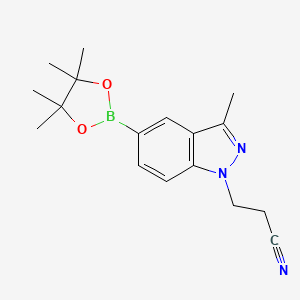
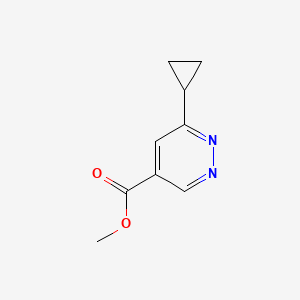

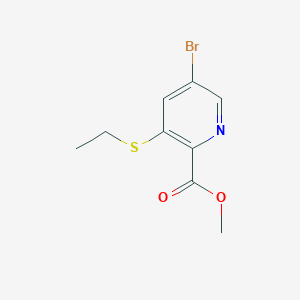

![Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13980104.png)
![Methyl 4-cyclobutyl-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13980106.png)
![Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-amino-,ethyl ester](/img/structure/B13980107.png)
